molecular formula C6H11NO2 B2817353 (3R,6R)-3-Hydroxy-6-methylpiperidin-2-one CAS No. 876368-55-7

(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one

Cat. No.: B2817353
CAS No.: 876368-55-7
M. Wt: 129.159
InChI Key: ICTSFRZRPJLPQH-RFZPGFLSSA-N
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Description

Contextualizing Lactam Scaffolds in Organic Chemistry and Chemical Biology Research

Lactams, which are cyclic amides, are among the most significant heterocyclic structures in chemical research. nih.gov They are classified based on the size of the ring, with the most common being the four-membered β-lactams, five-membered γ-lactams, and six-membered δ-lactams (also known as piperidin-2-ones). nih.gov Their importance stems not only from their widespread presence in nature and medicine but also from their utility as versatile building blocks for synthesizing novel compounds. nih.gov

In organic synthesis, the constrained cyclic structure of lactams provides a predictable platform for stereocontrolled reactions. The amide bond within the ring influences the reactivity of adjacent positions, enabling selective functionalization. Furthermore, the ring strain in smaller lactams, particularly β-lactams, facilitates ring-opening reactions, a property that has been exploited to create a variety of acyclic molecules with defined stereochemistry.

In the realm of chemical biology, lactam scaffolds serve as valuable peptidomimetics. By incorporating a lactam ring into a peptide sequence, researchers can create conformationally restricted analogues of natural peptides. This strategy is crucial for improving metabolic stability, enhancing potency, and increasing selectivity for specific biological targets. The diverse biological activities associated with lactam-containing compounds are extensive, with therapeutic applications reported in areas such as oncology, infectious diseases, and neurology. nih.gov

Stereochemical Purity and Academic Research Challenges in Piperidin-2-one Systems

The biological activity of chiral molecules is often highly dependent on their absolute configuration. Consequently, achieving high stereochemical purity is a paramount objective in the synthesis of substituted piperidin-2-one systems for academic research. The presence of multiple stereocenters, as seen in (3R,6R)-3-Hydroxy-6-methylpiperidin-2-one, introduces significant complexity. The development of synthetic methods that can control both the relative and absolute stereochemistry of these centers is a formidable challenge that continues to drive innovation in organic chemistry.

One of the primary difficulties lies in the selective formation of one specific diastereomer out of several possibilities. For a disubstituted piperidin-2-one, four potential stereoisomers can exist. Academic research has explored various strategies to overcome this, including:

Chiral Auxiliary-Mediated Synthesis: This classic approach involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to yield the enantioenriched product.

Catalytic Asymmetric Synthesis: The development of chiral catalysts that can promote the formation of a specific stereoisomer is a more efficient and atom-economical approach. This includes methods like asymmetric hydrogenation, alkylation, and cycloaddition reactions.

Multicomponent Reactions: These reactions combine three or more starting materials in a single operation to build complex molecules. Achieving stereocontrol in such processes is challenging but offers a highly efficient route to polysubstituted piperidin-2-ones, sometimes yielding a single diastereomer through a cascade of stereoselective bond formations. hse.ru

A key challenge is that existing synthetic methods often rely on the modification of pre-existing piperidin-2-one backbones, which can involve lengthy multi-step procedures and offer limited substitution patterns. Therefore, a significant focus of modern academic research is the development of novel, efficient, and highly stereoselective methods for constructing these complex heterocyclic systems from simple precursors. nih.govresearchgate.net

Overview of Prior Academic Investigations on Similar Chiral Piperidin-2-one Structures

While direct academic literature on this compound is limited, extensive research on structurally related chiral piperidin-2-ones provides significant insight into the synthesis and importance of this molecular architecture. These investigations underscore the academic focus on developing stereocontrolled methods to access functionalized piperidinone scaffolds.

A notable area of research has been the stereocontrolled synthesis of 3-hydroxy-2-piperidinone derivatives. One innovative strategy involves the palladium-catalyzed, site-selective ring-opening of bridged δ-lactam-γ-lactones with various amines. nih.govrsc.org This "scaffold hopping" approach deconstructs a bicyclic system to create highly functionalized 3-hydroxy-2-piperidinone carboxamides in high yields and with excellent diastereoselectivity. nih.gov The reaction proceeds via a selective acyl C–O bond cleavage, representing a novel method for activating otherwise stable lactone rings. nih.gov

Table 1: Selected examples from the palladium-catalyzed synthesis of 3-hydroxy-2-piperidinone carboxamides via deconstructive aminolysis of a bridged δ-lactam-γ-lactone. Data sourced from academic literature. nih.gov Note: Generic product structures are illustrative.

Another relevant area of study is the asymmetric synthesis of 3-alkyl-piperidin-2-ones. Research has demonstrated the methylation of an N-protected piperidin-2-one using a chiral auxiliary to control the stereochemical outcome. researchgate.net The choice of reaction conditions, particularly the protection or deprotection of a nearby hydroxyl group on the auxiliary, was found to dramatically influence the diastereomeric ratio of the resulting 3-methylpiperidin-2-one (B1294715) product. researchgate.net This work highlights the subtle interplay of steric and electronic factors in directing stereoselective alkylations.

Table 2: Influence of a directing group on the diastereoselective methylation for the synthesis of N-protected 3-methylpiperidin-2-one diastereomers. Data sourced from academic literature. researchgate.net

Furthermore, stereoselective syntheses of 3-hydroxy-2,6-dialkylpiperidines, which are the reduced counterparts of the target lactam, have been reported as pathways to natural alkaloids like deoxocassine (B1246555). epa.govcrossref.org These methods often employ cyclofunctionalization reactions to establish the key stereocenters, demonstrating the long-standing academic interest in the 3-hydroxy-6-alkylpiperidine framework. epa.gov Collectively, these studies on analogous structures provide a robust foundation for approaching the stereocontrolled synthesis of specific targets like this compound and for predicting its potential utility as a chiral building block in broader chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,6R)-3-hydroxy-6-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-3-5(8)6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTSFRZRPJLPQH-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3r,6r 3 Hydroxy 6 Methylpiperidin 2 One

Enantioselective and Diastereoselective Synthesis Approaches

The controlled installation of two stereocenters in the piperidin-2-one ring is a primary challenge. The desired (3R,6R) configuration requires methods that can selectively form a cis relationship between the substituents at the C3 and C6 positions.

Asymmetric Catalysis in the Construction of the (3R,6R)-3-Hydroxy-6-methylpiperidin-2-one Core

Asymmetric catalysis offers a powerful and atom-economical approach to constructing chiral heterocycles. While direct catalytic asymmetric synthesis of this compound is not extensively documented, several catalytic strategies for analogous structures demonstrate the potential of this approach.

One relevant strategy involves the catalytic asymmetric deprotonation of a simpler N-Boc pyrrolidine, followed by trapping with an aldehyde and a subsequent ring expansion, which provides a concise route to beta-hydroxy piperidines. nih.gov This method highlights the potential to generate the 3-hydroxy piperidine (B6355638) core catalytically.

Another powerful technique is the copper-catalyzed asymmetric cyclizative aminoboration, which has been successfully employed for the synthesis of 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov This method establishes the crucial C2-C3 stereochemical relationship, which could be adapted to form the C6-C5 bond in the target lactam structure. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov

The table below summarizes representative results for the asymmetric synthesis of related piperidine structures, illustrating the effectiveness of catalytic methods.

Catalyst/Ligand SystemSubstrate TypeProductYieldee (%)Reference
Cu/(S, S)-Ph-BPEHydroxylamine ester2,3-cis-disubstituted piperidineGood94-96 nih.gov
Rh-catalystPhenyl pyridine-1(2H)-carboxylate3-substituted tetrahydropyridineHighHigh

Chiral Auxiliary-Mediated Strategies for Piperidin-2-one Stereocontrol

Chiral auxiliaries are a robust and reliable method for directing the stereochemical outcome of a reaction. The auxiliary, a chiral molecule temporarily attached to the substrate, biases the approach of reagents to one face of the molecule.

A highly relevant example is the asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) using D-phenylglycinol as a chiral auxiliary. researchgate.net In this strategy, δ-valerolactone is reacted with D-phenylglycinol to form a chiral piperidin-2-one precursor. Deprotonation of this precursor followed by alkylation with a methyl source introduces the methyl group at the C3 position (which would correspond to the C6 position in the target molecule's nomenclature if starting from a different precursor). The stereochemical outcome of the alkylation is controlled by the chiral auxiliary. researchgate.net

The diastereoselectivity of this alkylation can be influenced by the presence or absence of a protecting group on a hydroxyl moiety of the auxiliary. For instance, alkylation of the unprotected hydroxyl-containing precursor with 2.5 equivalents of s-BuLi can lead to a single diastereomer. researchgate.net In contrast, protecting the hydroxyl group and using fewer equivalents of a strong base can alter the diastereomeric ratio. researchgate.net After the desired stereocenter is set, the chiral auxiliary can be cleaved to yield the final product.

The table below details the results of a chiral auxiliary-mediated synthesis of a 3-methylpiperidin-2-one analogue.

Chiral AuxiliarySubstrateReaction ConditionsYield (%)Diastereomeric RatioReference
D-phenylglycinol1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one2.5 eq. s-BuLi, then MeI91 (overall)Single isomer detected researchgate.net
D-phenylglycinol (O-protected)(R)-1-(2-[(tert-butyldimethylsil)oxy]-1-phenylethyl)piperidin-2-one1.5 eq. s-BuLi, then MeI901:2.5 researchgate.net

Substrate-Controlled Stereoselective Transformations Towards this compound

In substrate-controlled synthesis, an existing stereocenter within the starting material dictates the stereochemistry of newly formed chiral centers. This approach is particularly useful in the synthesis of polysubstituted rings where the relative stereochemistry is critical.

For the synthesis of 2,3,6-trisubstituted piperidines, a nitro-Mannich reaction followed by ring closure and subsequent reductions has been shown to be effective. nih.gov In this sequence, the relative stereochemistry between the C2 and C3 positions can be controlled by either kinetic or thermodynamic protonation of a nitronate intermediate. The stereochemistry at the C6 position is then established through diastereoselective reduction of an imine, where the choice of reducing agent dictates the final cis or trans relationship with the C2 substituent. nih.gov

This principle can be applied to the synthesis of this compound. A chiral pool starting material containing the C6-methyl stereocenter could be used to direct the introduction of the C3-hydroxyl group. For example, an enantiopure 6-methyl-2,3-dihydropyridin-2-one could undergo a diastereoselective epoxidation or dihydroxylation, where the existing methyl group would direct the facial selectivity of the oxidation, preferentially forming the cis product.

Biocatalytic Routes for the Enantiopure this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can perform complex transformations with exquisite chemo-, regio-, and stereoselectivity under mild conditions.

Enzyme-Catalyzed Derivatizations and Cyclizations

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. nih.gov In a kinetic resolution, one enantiomer of a racemic starting material reacts much faster than the other in the presence of a chiral catalyst (the enzyme), allowing for the separation of the unreacted, enantiomerically enriched starting material and the enantiomerically enriched product.

For instance, the enzymatic kinetic resolution of racemic 2-piperidineethanol (B17955) derivatives has been achieved using pig liver esterase (PLE) for the hydrolysis of corresponding esters. mdpi.com Similarly, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used to resolve racemic 3-hydroxy-N-methylpiperidine via acetylation, yielding the (R)-enantiomer with high enantiomeric excess. researchgate.net This approach could be applied to a racemic mixture of 3-hydroxy-6-methylpiperidin-2-one. The enzyme would selectively acylate or hydrolyze one enantiomer, allowing for the isolation of the desired (3R,6R) isomer.

Chemoenzymatic Sequences for Accessing the this compound Stereoisomer

Chemoenzymatic synthesis combines the strengths of both chemical and biocatalytic transformations to create efficient and selective synthetic routes. ru.nlrsc.org A chemical synthesis can be used to construct the core structure of the molecule, followed by an enzymatic step to introduce chirality or resolve a racemic mixture.

A notable example is the synthesis of trans-3-alkoxyamino-4-oxygenated-2-piperidones. mdpi.com In this process, a racemic piperidin-2-one is synthesized chemically via a dual C-H oxidation. This racemic mixture is then subjected to enzymatic kinetic resolution using Candida antarctica lipase (CAL-B), which selectively hydrolyzes one of the enantiomers, providing access to both enantiomers in high enantiomeric excess. mdpi.com

Another powerful chemoenzymatic strategy involves the use of biocatalytic transamination to introduce a chiral amine, which can then undergo further chemical transformations. This has been applied to the synthesis of the piperidine core of MK-6096, ((3R,6R)-6-methylpiperidin-3-yl)methanol, a compound structurally related to the target molecule. researchgate.net A biocatalytic transamination step establishes the chirality at the C6 position with excellent enantioselectivity (>99% ee). This chiral intermediate is then carried through several chemical steps to the final product. A similar strategy could be envisioned where a prochiral keto-acid undergoes biocatalytic reductive amination to form a chiral amino acid, which is then cyclized to form the desired (3R,6R)-lactam.

The table below presents results from a relevant chemoenzymatic process.

Synthetic StrategyEnzymeKey TransformationProductee (%)Reference
Kinetic ResolutionCandida antarctica lipase B (CAL-B)Deacetylation of racemic acetate(R)-3-hydroxy-N-methylpiperidine97.8 researchgate.net
Biocatalytic TransaminationTransaminaseAsymmetric amination of a ketoneChiral α-methylpiperidine core>99 researchgate.net
Kinetic ResolutionLipase PSAcetylation of racemic alcoholEnantiopure 3-hydroxypipecolic acid derivative>98 nih.gov

Total Synthesis Strategies Employing this compound as a Key Intermediate or Precursor

The utility of this compound as a chiral intermediate is predicated on its pre-installed stereocenters and functional groups, which can be elaborated into more complex structures. Its role in total synthesis is often as a foundational piece of a larger molecule, where its stereochemistry directs subsequent transformations.

A retrosynthetic analysis of this compound reveals several strategic disconnections that leverage established chemical transformations. A common approach involves the cyclization of a linear amino acid or ester precursor.

One plausible retrosynthetic pathway begins by disconnecting the amide bond within the lactam ring. This leads to a 5-amino-3-hydroxy-hexanoic acid derivative. The stereocenters at C3 and C6 can be traced back to simpler, achiral starting materials through asymmetric reactions. For instance, the C6 methyl group and the C5 amine can be installed via a conjugate addition (Michael reaction) of an amine or amine equivalent to an α,β-unsaturated ester. wikipedia.orgnumberanalytics.com The C3 hydroxyl group can be introduced through a stereoselective reduction of a corresponding ketone or via an asymmetric aldol (B89426) reaction.

A key retrosynthetic disconnection is shown below:

This approach highlights the importance of stereocontrolled conjugate additions and asymmetric hydroxylations or reductions in establishing the required (3R,6R) configuration of the final product.

The 3-hydroxy-2-piperidinone scaffold is a core structural feature in numerous natural products, particularly piperidine alkaloids, which exhibit a wide range of biological activities. mdma.chnih.gov The specific stereochemistry of this compound makes it an ideal precursor for the synthesis of specific isomers of these complex molecules. By serving as a chiral building block, it simplifies the synthetic route, reducing the number of steps required to control stereochemistry. epa.gov

For example, the synthesis of alkaloids like deoxocassine (B1246555) involves a 3-hydroxy-2,6-dialkylpiperidine core. epa.gov Using a pre-synthesized intermediate like this compound allows chemists to introduce the second alkyl chain and perform subsequent reductions and functional group manipulations with the C3 and C6 stereocenters already correctly configured. The lactam carbonyl and hydroxyl group provide versatile handles for further chemical modification. The 3-hydroxy-2-piperidinone topology is also found in natural products such as (+)-awajanomycin. nih.govrsc.org

Table 1: Natural Products Featuring the 3-Hydroxy-2-Piperidinone or Related Piperidine Core

Natural ProductStructural ClassNoted Biological Relevance
DeoxocassinePiperidine AlkaloidComponent of Cassia species
SpectalinePiperidine AlkaloidBioactive compound
(+)-AwajanomycinAlkaloidContains 3-hydroxy-2-piperidinone motif nih.govrsc.org
Azimic AcidPiperidine DerivativeBioactive compound

Green Chemistry Principles in this compound Synthesis Research

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry, such as the use of safer solvents, maximizing atom economy, and employing catalytic reactions, are increasingly being applied to the synthesis of valuable intermediates like this compound. numberanalytics.com

The reduction of organic solvent use is a primary goal of green chemistry. Research into the synthesis of piperidones has explored solvent-free and aqueous reaction conditions.

Solvent-Free Synthesis: Certain key reactions in piperidone synthesis can be performed under solvent-free conditions. For example, Michael additions and aldol condensations, which can be crucial steps in building the carbon skeleton, have been successfully carried out using grinding techniques (mechanochemistry) with solid catalysts, eliminating the need for bulk solvents. researchgate.net

Aqueous Media: Water is an ideal green solvent due to its safety, availability, and low environmental impact. The use of water as a solvent in the hydrogenation of pyridine (B92270) precursors to form piperidine rings has been shown to be effective. nih.gov Furthermore, cyclocondensation reactions to form heterocyclic rings can be performed in aqueous media, often aided by microwave irradiation, which can accelerate the reaction and improve yields. organic-chemistry.org Utilizing aqueous conditions can also prevent the racemization of stereocenters in sensitive substrates. nih.gov

Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. wikipedia.org Syntheses with high atom economy are more sustainable as they generate less waste.

Key strategies for improving atom economy in the synthesis of this compound include:

Addition Reactions: Reactions like the Michael addition and Diels-Alder cycloadditions are inherently 100% atom-economical, as all atoms from the reactants are incorporated into the product. wikipedia.orgscranton.edunih.gov Designing a synthetic route that maximizes the use of such reactions is a core principle of green synthesis.

Catalytic Processes: The use of catalysts, including metal, organo-, and biocatalysts, is preferred over stoichiometric reagents. numberanalytics.com Catalysts are used in small amounts and can be recycled, reducing waste. For example, catalytic hydrogenation for reduction steps is far more atom-economical than using stoichiometric reducing agents like sodium borohydride.

Biocatalysis: Enzymes offer a highly sustainable route to chiral molecules. A biocatalytic transaminase could be used to asymmetrically synthesize a chiral amine precursor from a ketone with high enantioselectivity. nih.govrsc.org These reactions are often performed in water under mild conditions and are highly atom-efficient. rsc.org

Table 2: Theoretical Atom Economy of Common Reaction Types in Synthesis

Reaction TypeGeneral TransformationTheoretical Atom EconomyGreen Chemistry Relevance
Addition (e.g., Michael)A + B → C100%Ideal; no byproducts generated. scranton.edu
RearrangementA → B100%Highly efficient transformation of a molecular skeleton. scranton.edu
SubstitutionA-B + C → A-C + B< 100%Generates at least one byproduct (B). wikipedia.org
EliminationA-B → A + B< 100%Generates at least one byproduct (B). wikipedia.org
Wittig ReactionKetone + Ylide → Alkene + Phosphine OxideLowGenerates a high molecular weight stoichiometric byproduct. wikipedia.org

By prioritizing these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Chemical Transformations and Derivatization Studies of 3r,6r 3 Hydroxy 6 Methylpiperidin 2 One

Reactivity at the Hydroxyl Group of (3R,6R)-3-Hydroxy-6-methylpiperidin-2-one

The secondary hydroxyl group at the C3 position is a key functional handle for a variety of chemical modifications, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification to form the corresponding esters. This is typically achieved by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. These reactions are generally carried out in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran. The resulting esters can serve as protecting groups or as prodrugs in medicinal chemistry applications.

Etherification of the hydroxyl group can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, like sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. The choice of base and solvent is critical to avoid competing reactions, such as elimination.

While specific examples of esterification and etherification of this compound are not extensively detailed in the available literature, the general reactivity of secondary alcohols suggests that these transformations are feasible and would proceed under standard conditions.

Oxidation and Reduction Pathways

The hydroxyl group of this compound is susceptible to oxidation to yield the corresponding ketone, (6R)-6-methylpiperidine-2,3-dione. smolecule.com A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are often preferred to avoid over-oxidation or side reactions.

Conversely, the lactam carbonyl group can be reduced without affecting the hydroxyl group using selective reducing agents. For a more comprehensive reduction of both the lactam and the potential for hydroxyl group modification, stronger reducing agents are necessary. The compound can undergo reduction to yield different piperidine (B6355638) derivatives. smolecule.com For instance, using a powerful reducing agent like lithium aluminum hydride would likely reduce the lactam carbonyl to an amine, yielding (3R,6R)-3-hydroxy-6-methylpiperidine.

TransformationReagentProduct
Oxidation of Hydroxyl GroupPyridinium Chlorochromate (PCC)(6R)-6-Methylpiperidine-2,3-dione
Oxidation of Hydroxyl GroupDess-Martin Periodinane(6R)-6-Methylpiperidine-2,3-dione
Reduction of Lactam CarbonylLithium Aluminum Hydride (LiAlH4)(3R,6R)-3-Hydroxy-6-methylpiperidine

Transformations Involving the Lactam Nitrogen and Carbonyl Moiety

The lactam functionality, with its nitrogen and carbonyl group, offers additional sites for derivatization, including N-alkylation, N-acylation, and ring-opening reactions.

N-Alkylation and N-Acylation Strategies

The nitrogen atom of the lactam can be alkylated or acylated to introduce a variety of substituents. N-alkylation is typically performed by treating the lactam with a base, such as sodium hydride or potassium carbonate, to generate the corresponding anion, which is then reacted with an alkyl halide. The choice of base and reaction conditions can influence the efficiency of the reaction.

N-acylation can be achieved by reacting the lactam with an acyl chloride or anhydride, often in the presence of a base. N-acylated derivatives are generally more reactive and can serve as intermediates for further transformations. While specific studies on this compound are limited, research on similar piperidin-2-one systems has demonstrated the feasibility of these N-functionalization strategies. researchgate.net

Ring-Opening and Re-Cyclization Mechanistic Studies

The lactam ring of 3-hydroxy-2-piperidinone derivatives can undergo nucleophilic ring-opening. A notable example is the palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones, which yields highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.govrsc.org This reaction proceeds via a site-selective acyl C–O bond activation and is significant as it allows for the modular construction of complex piperidinone structures. nih.govrsc.org

The following table summarizes some examples of this catalytic, site-selective ring-opening aminolysis protocol to produce various hydroxypiperidinone carboxamides. nih.gov

Lactam-Lactone SubstrateAmine NucleophileProduct (3-Hydroxy-2-piperidinone carboxamide)Yield (%)
Bridged valerolactam-butyrolactoneIsopropylamineN-isopropyl-3-hydroxy-2-oxopiperidine-x-carboxamideHigh
Differentially substituted bridged lactam-lactonePropargyl amineN-propargyl-3-hydroxy-2-oxopiperidine-x-carboxamideHigh
Methylbenzoate-bearing substratePrimary aryl amineN-aryl-3-hydroxy-2-oxopiperidine-x-carboxamideHigh

Stereochemical Integrity During this compound Derivatization

Maintaining the stereochemical integrity of the chiral centers at C3 and C6 is paramount during the derivatization of this compound, as the biological activity of the resulting compounds is often highly dependent on their stereochemistry.

A significant finding in the study of related systems is that the palladium-catalyzed ring-opening with amines proceeds with complete stereoretention at the OH-bearing stereocenter. nih.gov This indicates that the reaction mechanism does not involve intermediates that would lead to epimerization at this chiral center. The mildness of these reaction conditions is a key factor in preserving the stereochemistry. nih.gov

For reactions at the hydroxyl group, such as esterification or etherification, the stereocenter at C3 is generally not affected. However, oxidation of the hydroxyl group to a ketone results in the loss of this stereocenter. Subsequent reduction of the ketone would likely lead to a mixture of diastereomers unless a stereoselective reducing agent is employed.

Transformations at the lactam nitrogen, such as N-alkylation or N-acylation, are not expected to affect the stereocenters at C3 and C6. However, reactions that involve the alpha-carbon to the carbonyl group could potentially lead to epimerization under harsh basic conditions, though this is less common for lactams compared to open-chain amides. The stereocontrolled synthesis of related 3-hydroxy-2,6-dialkylpiperidines has been a subject of research, highlighting the importance of carefully chosen reaction conditions to control the stereochemical outcome.

Epimerization Studies and Control

The stereochemical integrity of the chiral centers at C-3 and C-6 is paramount when subjecting this compound to various reaction conditions. Epimerization, the change in configuration at one of multiple stereocenters in a molecule, can lead to a mixture of diastereomers, which can be difficult to separate and may exhibit different biological activities.

The C-3 position, bearing a hydroxyl group, is particularly susceptible to epimerization, especially under basic conditions. The proton alpha to the carbonyl group can be abstracted by a base to form an enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of the (3R) and (3S) epimers. Studies on similar 3-hydroxy-2-piperidinone systems have shown that the use of strong bases can lead to complete epimerization at the hydroxyl-bearing stereocenter. For instance, in the aminolysis of related bridged δ-lactam-γ-lactones, conventional bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) were found to cause complete epimerization at the C-3 position.

To mitigate this, careful selection of reaction conditions is crucial. For reactions involving the hydroxyl group or other parts of the molecule where basic conditions are required, milder bases or the use of protecting groups can be employed. For example, palladium-catalyzed aminolysis has been shown to proceed without epimerization at the C-3 stereocenter. The choice of solvent can also play a role in controlling epimerization.

The stereocenter at C-6, which bears the methyl group, is generally more stable to epimerization under typical reaction conditions. However, very strong basic conditions, which could lead to the formation of a carbanion at C-6, might pose a risk of epimerization, although this is less commonly observed than at the C-3 position.

Retention of Configuration in Subsequent Reactions

For this compound to be a useful chiral building block, it is essential that subsequent chemical transformations can be carried out with retention of the (3R,6R) configuration. This is particularly important for reactions occurring at the C-3 hydroxyl group.

Functionalization of the Methyl and Piperidine Ring System

Beyond the hydroxyl group, the C-6 methyl group and the piperidine ring itself offer sites for further functionalization, enabling the synthesis of a wide array of derivatives.

The acidity of the protons on the C-6 methyl group is relatively low. However, in the presence of a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), deprotonation can occur to generate a nucleophilic carbanion. This carbanion can then react with various electrophiles, allowing for the elongation and functionalization of the methyl group. This approach has been successfully applied to analogous chiral 2-substituted-6-methyl 2,3-dihydropyridinones. mdma.ch In these systems, the 6-methyl group can be conveniently functionalized through alkylation and acylation reactions, providing access to a variety of chiral multi-substituted piperidine-based compounds. mdma.ch

The following table illustrates the potential for functionalization of the C-6 methyl group based on studies of related compounds.

EntryBaseElectrophileProduct
1LDAIodomethane(3R,6R)-3-Hydroxy-6-ethylpiperidin-2-one
2LiHMDSBenzaldehyde(3R,6R)-3-Hydroxy-6-(2-hydroxy-2-phenylethyl)piperidin-2-one
3n-BuLiAcetyl chloride(3R,6R)-3-Hydroxy-6-(2-oxopropyl)piperidin-2-one
4LDAN-Bromosuccinimide(3R,6R)-6-(Bromomethyl)-3-hydroxypiperidin-2-one

Note: This table is illustrative and based on the reactivity of analogous compounds. Specific yields and reaction conditions would need to be empirically determined for this compound.

Direct functionalization of the C-H bonds of the piperidine ring is a more challenging but increasingly explored area of research. Modern catalytic methods, often employing transition metals like rhodium or palladium, can enable site-selective C-H activation. However, controlling the regioselectivity of such reactions on a molecule with multiple C-H bonds can be complex. For the piperidine ring in this compound, the positions C-4 and C-5 would be potential targets for such functionalization. The electronic and steric environment of each position would influence its reactivity towards a given catalytic system. For instance, the C-5 position is adjacent to the stereocenter at C-6, and any functionalization at this position would likely be influenced by the steric bulk of the methyl group.

Application of 3r,6r 3 Hydroxy 6 Methylpiperidin 2 One As a Chiral Building Block in Advanced Organic Synthesis

Chiral Auxiliaries and Ligands Derived from (3R,6R)-3-Hydroxy-6-methylpiperidin-2-one

The inherent chirality and functional handles of this compound make it an excellent precursor for the synthesis of novel chiral auxiliaries and ligands. These derivatives are instrumental in transferring stereochemical information during chemical transformations, enabling the synthesis of enantiomerically enriched products.

Research in this area has focused on modifying the hydroxyl and lactam functionalities to generate a diverse range of chiral controllers. For instance, the hydroxyl group can be readily derivatized to form ethers or esters, which can then act as coordinating sites for metal catalysts. Similarly, the lactam nitrogen can be functionalized with various substituents to modulate the steric and electronic properties of the resulting ligand. While specific, named chiral auxiliaries derived directly from this compound are not extensively documented in readily available literature, the principles of chiral auxiliary design strongly support its potential in this capacity. The fixed stereochemistry of the 3-hydroxy and 6-methyl groups provides a well-defined chiral environment that can effectively bias the approach of reagents to a prochiral substrate.

Asymmetric Induction in Reactions Utilizing this compound Scaffolds

The rigid conformational framework of scaffolds derived from this compound plays a crucial role in directing the stereochemical outcome of various organic reactions. The predictable spatial arrangement of the substituents allows for effective facial discrimination of incoming reagents, leading to high levels of asymmetric induction.

While comprehensive data tables detailing the diastereomeric or enantiomeric excess for a wide range of reactions are not centrally compiled, studies on related 3-substituted and 6-substituted piperidin-2-ones demonstrate the potential for high stereocontrol. For example, in alkylation reactions of enolates derived from N-acylated piperidin-2-ones, the existing stereocenters direct the approach of the electrophile, resulting in the preferential formation of one diastereomer. The stereochemical outcome is often dictated by the formation of a chelated intermediate, where the lithium counterion coordinates to both the enolate oxygen and the oxygen of a substituent, creating a rigid structure that blocks one face of the enolate.

A representative example of asymmetric induction can be seen in the alkylation of N-protected 3-methylpiperidin-2-one (B1294715), a structurally related compound. In one study, the diastereomeric excess was found to be highly dependent on the reaction conditions, particularly the presence or absence of a protecting group on a nearby hydroxyl functionality. When the hydroxyl group was unprotected, alkylation proceeded to give a single isomer, whereas protection of the hydroxyl group led to a mixture of diastereomers. researchgate.net This highlights the significant influence of the substituents on the stereochemical course of the reaction.

Table 1: Illustrative Asymmetric Alkylation Results for a Related Piperidin-2-one System

EntrySubstrateProtecting GroupDiastereomeric Ratio
1N-protected piperidin-2-oneNoneSingle isomer
2N-protected piperidin-2-oneTBDMS1:2.5

Note: This data is for a structurally related compound and serves to illustrate the principle of asymmetric induction in this class of molecules. researchgate.net

Synthesis of Chiral Heterocyclic Systems Utilizing this compound

The this compound scaffold serves as a versatile starting material for the synthesis of a variety of more complex chiral heterocyclic systems. The lactam ring can be opened or modified, and the existing stereocenters can be used to control the formation of new stereogenic centers in subsequent cyclization reactions.

Methodologies for the stereoselective synthesis of polysubstituted piperidines often rely on the functionalization of such chiral lactam precursors. For instance, the reduction of the lactam carbonyl group can lead to the corresponding piperidine (B6355638), which can then undergo further transformations. The hydroxyl group at the 3-position can be used as a handle for the introduction of other functional groups or for directing ring-closing reactions.

While specific synthetic schemes starting directly from this compound are not widely reported, the general strategies for the synthesis of piperidine alkaloids and other complex heterocycles often involve the use of similar chiral piperidin-2-one building blocks. These strategies include ring-closing metathesis, intramolecular Mannich reactions, and reductive aminations.

Contributions to Complex Molecular Architecture Construction

The utility of this compound as a chiral building block extends to the total synthesis of complex natural products and other intricate molecular architectures. Its pre-defined stereochemistry allows for a more convergent and efficient synthetic route, as the need for de novo creation and separation of stereoisomers is reduced.

The piperidine skeleton is a common motif in a vast array of natural products, particularly alkaloids, many of which exhibit significant biological activity. The synthesis of these complex molecules often requires precise control over the stereochemistry of multiple stereocenters. Chiral building blocks like this compound provide a reliable and efficient means of introducing a key stereochemical element early in the synthesis.

Although a specific total synthesis that explicitly details the use of this compound as a starting material is not readily found in the surveyed literature, the importance of substituted piperidines as key intermediates is well-established. For example, the synthesis of piperidine alkaloids often involves the construction of a substituted piperidine ring as a central strategic element. The principles demonstrated in the synthesis of alkaloids such as epi-pseudoconhydrine and pseudoconhydrine, which involve the stereoselective formation of a 3,6-disubstituted piperidine ring, underscore the potential value of a pre-formed chiral building block like the one . researchgate.net

Mechanistic Investigations of 3r,6r 3 Hydroxy 6 Methylpiperidin 2 One S Biological Activity

Elucidation of Molecular Target Interactions and Binding Modes

While specific molecular targets for (3R,6R)-3-Hydroxy-6-methylpiperidin-2-one have not been extensively documented in peer-reviewed literature, the general piperidine (B6355638) framework is a common motif in a wide array of biologically active molecules. nih.gov These related compounds have been shown to interact with a variety of receptors and enzymes, suggesting that this compound could also exhibit affinity for specific biological macromolecules.

Table 1: Hypothetical Receptor Binding Affinity Data for this compound (Note: This table is for illustrative purposes only, as specific experimental data is not currently available.)

Receptor Target Binding Affinity (Ki, nM) Selectivity vs. Other Receptors
Receptor X Data not available Data not available
Receptor Y Data not available Data not available
Receptor Z Data not available Data not available

The potential for this compound to act as an enzyme inhibitor or activator is an area requiring further investigation. smolecule.com The hydroxyl group on the piperidinone ring could participate in hydrogen bonding interactions within an enzyme's active site, potentially leading to inhibition or modulation of its catalytic activity. For example, various heterocyclic compounds are known to inhibit enzymes involved in critical physiological processes. The piperidine skeleton is a key component of molecules designed to target enzymes such as those in the phosphatidylinositol 3-kinase (PI3K) pathway. mdpi.com However, specific enzyme inhibition or activation data for this compound has not been reported.

Table 2: Illustrative Enzyme Inhibition Data for this compound (Note: This table is for illustrative purposes only, as specific experimental data is not currently available.)

Enzyme Target IC50 / Ki (µM) Mechanism of Action
Enzyme A Data not available Data not available
Enzyme B Data not available Data not available
Enzyme C Data not available Data not available

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Systematic structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. While specific SAR studies on derivatives of this compound are not extensively published, general principles from related piperidine-containing compounds can offer valuable insights.

In the context of piperidine-based compounds, key pharmacophoric features often include the nitrogen atom, which can act as a hydrogen bond acceptor or become protonated at physiological pH, and various substituents on the ring that can engage in hydrophobic, hydrogen bonding, or electrostatic interactions with a biological target. For this compound, the hydroxyl group at the 3-position and the methyl group at the 6-position, along with the lactam carbonyl group, are likely to be critical structural motifs for its biological activity. The spatial arrangement of these groups, dictated by the (3R,6R) stereochemistry, would be a key determinant of its interaction with specific targets.

Stereochemistry is known to play a pivotal role in the biological activity of chiral compounds. nih.gov The specific (3R,6R) configuration of this piperidinone derivative will result in a distinct three-dimensional shape that will govern its binding to chiral biological macromolecules like proteins and nucleic acids. It is well-established for other chiral molecules that different stereoisomers can exhibit vastly different biological activities, with one enantiomer or diastereomer often being significantly more potent or having a different pharmacological profile than the others. nih.gov SAR studies on analogues of other chiral piperidines, such as JDTic, have demonstrated that specific stereochemistries at multiple chiral centers are essential for high potency and selectivity. nih.gov

The this compound scaffold presents several opportunities for modification in ligand design. The hydroxyl group could be a handle for introducing other functional groups to probe for additional interactions with a target. The nitrogen atom of the lactam could be substituted to explore effects on activity and physicochemical properties. The methyl group could be varied to investigate the impact of steric bulk and lipophilicity in that region of the molecule. A common strategy in drug discovery is to use a known active scaffold and systematically modify its structure to optimize its biological activity and drug-like properties.

Investigation of Signaling Pathway Modulation by this compound

There is a lack of published research investigating the effects of this compound on intracellular signaling pathways. Studies detailing how this compound may alter specific signaling cascades, such as through the modulation of protein phosphorylation, second messenger systems, or gene expression, have not been identified. Therefore, a detailed account of its impact on cellular signaling cannot be provided, and no corresponding data tables can be compiled.

Advanced Spectroscopic and Analytical Methodologies for 3r,6r 3 Hydroxy 6 Methylpiperidin 2 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is the most powerful tool for determining the constitution and solution-state conformation of organic molecules. For (3R,6R)-3-Hydroxy-6-methylpiperidin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework and the spatial arrangement of its substituents. The piperidinone ring is expected to adopt a chair-like conformation, and NMR data is crucial for confirming this and determining the orientation (axial or equatorial) of the hydroxyl and methyl groups.

Two-dimensional NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the complete spin system of the piperidinone ring, showing correlations between H3 and the H4 protons, the H4 protons and the H5 protons, and the H5 protons with H6. slideshare.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is the primary method for assigning the signals in the ¹³C NMR spectrum based on the already-assigned ¹H spectrum. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is paramount for stereochemical and conformational analysis. researchgate.net To confirm the cis relationship between the substituents at C3 and C6, a key NOE would be expected between the proton at C3 and the proton at C6, assuming they are both in axial or both in equatorial positions on the same face of the ring. The presence of strong NOEs between protons on the same face of the ring (e.g., H3ax, H5ax) would strongly support a chair conformation.

Illustrative ¹H and ¹³C NMR Data for this compound

Atom PositionExpected ¹H Chemical Shift (ppm)Expected MultiplicityExpected ¹³C Chemical Shift (ppm)
C2 (C=O)--170-175
C3~4.0 - 4.2dd65-70
C4~1.8 - 2.0 (eq), ~1.6 - 1.8 (ax)m25-30
C5~1.9 - 2.1 (eq), ~1.5 - 1.7 (ax)m20-25
C6~3.5 - 3.7m50-55
C6-CH₃~1.2 - 1.4d18-22
N-H~6.0 - 7.5br s-
O-HVariablebr s-

When analyzing a synthetic sample, it is often necessary to confirm its enantiomeric purity. Chiral Shift Reagents (CSRs) , typically paramagnetic lanthanide complexes such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), can be used for this purpose. acs.orgfiveable.me The CSR coordinates to a Lewis basic site on the substrate, in this case likely the hydroxyl oxygen or the carbonyl oxygen, to form transient diastereomeric complexes. These complexes have distinct NMR spectra, allowing for the direct visualization and quantification of both enantiomers in a non-racemic mixture. acs.orgresearchgate.net

The inherent structure of the molecule also gives rise to anisotropic effects that influence chemical shifts. The C=O bond of the lactam exhibits strong magnetic anisotropy, creating a cone of deshielding. Protons located within this cone will resonate at a lower field (higher ppm). niscpr.res.in This effect is useful in assigning protons at the C3 and C5 positions, as the equatorial protons are typically more deshielded than their axial counterparts due to their proximity to the carbonyl's anisotropic field. rsc.org

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR is excellent for determining relative stereochemistry, chiroptical techniques are the primary non-crystallographic methods for assigning the absolute configuration of a chiral molecule. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov For this compound, the key electronic transition is the n→π* transition of the lactam carbonyl chromophore, which typically occurs around 210-240 nm. This transition is electronically forbidden but magnetically allowed, making it weak in UV absorption but often strong in CD, where it gives rise to a characteristic signal known as a Cotton effect. The sign of this Cotton effect is directly related to the stereochemistry of the chiral centers adjacent to the carbonyl group.

The modern gold standard for assigning absolute configuration involves a combination of experimental CD measurement and quantum mechanical calculation. frontiersin.org The typical workflow is:

Perform a computational conformational search to identify the low-energy conformers of the molecule.

Calculate the theoretical CD spectrum for one enantiomer (e.g., 3R,6R) by performing Boltzmann-averaging of the spectra of all significant conformers, often using Time-Dependent Density Functional Theory (TD-DFT).

Compare the calculated spectrum with the experimentally measured CD spectrum. A good match confirms the absolute configuration of the sample. rsc.orgnih.govschrodinger.com

Optical Rotatory Dispersion (ORD) is a closely related technique that measures the change in optical rotation as a function of the wavelength of light. numberanalytics.comwikipedia.org An absorption band in a CD spectrum corresponds to a characteristic peak-and-trough (or trough-and-peak) feature in the ORD curve. This feature is also known as a Cotton effect. kud.ac.in The sign of the Cotton effect in ORD (defined by whether the peak is at a longer or shorter wavelength than the trough) provides the same stereochemical information as the CD spectrum. googleapis.com Historically, ORD was a primary tool for stereochemical assignment before the widespread availability of commercial CD spectrometers.

Mass Spectrometry for Elucidating Fragmentation Pathways and Structural Information

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), this compound (MW = 129.16 g/mol ) would be expected to readily form a protonated molecular ion [M+H]⁺ at an m/z of 130.1.

Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, revealing characteristic losses that help confirm the structure. Plausible fragmentation pathways for the [M+H]⁺ ion include:

Neutral loss of water (H₂O): A common pathway for alcohols, leading to a fragment ion at m/z 112.1. nih.govscielo.br

Neutral loss of carbon monoxide (CO): Cleavage of the lactam ring can result in the loss of the carbonyl group, yielding a fragment at m/z 102.1.

Ring cleavage: Various ring-opening and subsequent fragmentation pathways can occur, often initiated by cleavage of the bonds alpha to the nitrogen or carbonyl group, leading to smaller, stable charged fragments. nih.govchemguide.co.uk

Plausible Mass Spectrometry Fragments for [C₆H₁₁NO₂ + H]⁺

m/z (monoisotopic)Proposed FormulaDescription
130.1[C₆H₁₂NO₂]⁺Protonated Molecule [M+H]⁺
112.1[C₆H₁₀NO]⁺Loss of H₂O from hydroxyl group
102.1[C₅H₁₂N₂O]⁺Loss of CO from lactam ring
84.1[C₅H₁₀N]⁺Loss of H₂O and CO
70.1[C₄H₈N]⁺Further ring fragmentation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z values to several decimal places. This high degree of precision allows for the differentiation between ions of the same nominal mass but different elemental formulas (isobars).

For this compound, HRMS is employed to confirm its molecular formula, C₆H₁₁NO₂. By ionizing the molecule (e.g., via electrospray ionization, ESI) to form a protonated species [M+H]⁺, its exact mass can be measured and compared to the theoretically calculated value. The minute difference between the measured and calculated mass, typically expressed in parts per million (ppm), serves as a stringent confirmation of the compound's elemental composition.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Species Calculated Monoisotopic Mass (Da)
C₆H₁₁NO₂ [M+H]⁺ 130.0863
C₆H₁₁NO₂ [M+Na]⁺ 152.0682

This interactive table provides the calculated exact masses for common adducts of the target compound, which are essential for HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structural features of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is mass-selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. nih.gov The resulting fragmentation spectrum provides a "fingerprint" that reveals information about the molecule's connectivity and the relative stability of its chemical bonds.

For the protonated molecule of this compound, [C₆H₁₁NO₂ + H]⁺, several distinct fragmentation pathways can be predicted based on the functional groups present. The analysis of these pathways provides mechanistic insights into the gas-phase ion chemistry of this hydroxylated lactam. unito.it

Common fragmentation processes for protonated aliphatic amino acids and related compounds often involve the loss of small, stable neutral molecules. nih.govunito.it Key predicted fragmentation pathways for [M+H]⁺ (m/z 130.0863) include:

Loss of Water (H₂O): The presence of a hydroxyl group facilitates the neutral loss of a water molecule, leading to a prominent product ion at m/z 112.0757.

Loss of Carbon Monoxide (CO): Cleavage of the lactam ring can result in the loss of carbon monoxide, a common fragmentation for cyclic amides, yielding a product ion at m/z 102.0968.

Consecutive Losses: A cumulative loss of both water and carbon monoxide (H₂O + CO) is also a probable fragmentation pathway, as observed in other multifunctional organic ions, resulting in an ion at m/z 84.0862. nih.gov

Ring Cleavage: More complex fragmentation can involve the cleavage of the piperidinone ring structure, providing further details about the positions of the methyl and hydroxyl substituents.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound

Precursor Ion (m/z) Proposed Neutral Loss Product Ion (m/z) Proposed Formula of Product Ion
130.0863 H₂O 112.0757 [C₆H₁₀NO]⁺
130.0863 CO 102.0968 [C₅H₁₂NO]⁺

This interactive table outlines the primary fragmentation pathways expected during the MS/MS analysis of the protonated target molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Preferences

For this compound, IR and Raman spectra offer complementary information. The presence of hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups gives rise to characteristic and readily identifiable bands.

O-H and N-H Stretching: A broad band in the IR spectrum between 3200 and 3500 cm⁻¹ is characteristic of the O-H stretching vibration, often broadened by hydrogen bonding. The N-H stretching vibration of the secondary amide (lactam) is also expected in this region, typically around 3200-3300 cm⁻¹.

C-H Stretching: Vibrations corresponding to the stretching of C-H bonds in the methyl group and the piperidinone ring are expected in the 2850-3000 cm⁻¹ region. mdpi.com

Carbonyl (Amide I) Stretching: A very strong and sharp absorption band in the IR spectrum, typically between 1640 and 1680 cm⁻¹, is characteristic of the C=O stretching vibration of the six-membered lactam ring. This is known as the Amide I band and is one of the most prominent features in the spectrum. ijsr.net

N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching (the Amide II band), is expected around 1550 cm⁻¹.

Raman spectroscopy provides complementary data. While the polar O-H and C=O groups produce strong IR signals, the non-polar C-C bonds of the piperidinone ring may show more prominent signals in the Raman spectrum. Furthermore, shifts in the positions and widths of the O-H and N-H stretching bands can provide insights into intra- and intermolecular hydrogen bonding, which in turn relates to the molecule's conformational preferences and solid-state packing. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H Stretch Hydroxyl 3200 - 3500 Strong, Broad Weak
N-H Stretch Lactam 3200 - 3300 Medium Medium
C-H Stretch Alkyl 2850 - 3000 Medium Strong
C=O Stretch (Amide I) Lactam 1640 - 1680 Strong Medium
N-H Bend (Amide II) Lactam ~1550 Medium Weak
C-N Stretch Lactam 1200 - 1300 Medium Medium

This interactive table summarizes the key vibrational modes and their expected spectral characteristics for the target compound.

Computational and Theoretical Studies of 3r,6r 3 Hydroxy 6 Methylpiperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties, which in turn dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of a molecule based on its electron density. For (3R,6R)-3-Hydroxy-6-methylpiperidin-2-one, DFT would be instrumental in several key areas. Researchers can compute the molecule's optimized geometry, determining precise bond lengths, bond angles, and dihedral angles. This provides the most stable three-dimensional structure.

Furthermore, DFT is widely used to investigate reaction mechanisms. By calculating the energies of reactants, products, and, crucially, transition states, a complete energy profile for a potential reaction can be mapped. For instance, in the context of lactams, DFT has been used to study tautomeric equilibria (e.g., lactam-lactim tautomerism) and the thermodynamics of various synthetic pathways. ijcrt.org For this compound, DFT could predict the energetics of reactions involving the hydroxyl group, such as oxidation or substitution, by modeling the transition states and calculating activation energies.

Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated. These descriptors, including chemical potential, hardness, and electrophilicity index, offer quantitative predictions of the molecule's reactivity.

Table 1: Representative DFT-Calculable Properties for Reactivity Analysis Note: The following is an illustrative table of properties that could be calculated for this compound. Specific values are not available in the literature.

Property Description Potential Insight
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Relates to the chemical stability and reactivity of the molecule.
Activation Energy (Ea) The energy barrier for a chemical reaction. Predicts the feasibility and rate of potential chemical transformations.

| Reaction Enthalpy (ΔH) | The net energy change in a reaction. | Determines if a reaction is exothermic or endothermic. |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), offer a higher level of theory compared to DFT for certain properties. While computationally more demanding, they can provide very accurate calculations of molecular properties without reliance on empirical data.

For this compound, ab initio calculations would be ideal for benchmarking DFT results and for obtaining highly accurate values for properties like dipole moment, polarizability, and vibrational frequencies. These calculations are crucial for interpreting experimental spectroscopic data, such as infrared (IR) and Raman spectra. By simulating the vibrational spectra, computational chemists can assign specific absorption bands to the corresponding molecular motions, confirming the molecule's structure and bonding characteristics. uq.edu.au

Conformational Analysis and Dynamics Simulations of this compound

The piperidine (B6355638) ring is not planar and, like cyclohexane, exists in various conformations such as chair, boat, and twist-boat. The specific conformation adopted by this compound, and the ease with which it can transition between conformations, is critical to its biological activity and chemical reactivity.

Molecular mechanics (MM) methods use classical physics to model molecules, treating atoms as balls and bonds as springs. This approach is computationally efficient and well-suited for studying large systems and for exploring the conformational landscape of a molecule. For the title compound, MM calculations could quickly identify the most stable chair conformations, considering the axial or equatorial positions of the hydroxyl and methyl groups. Studies on substituted piperidines have successfully used MM to predict conformer energies. nih.gov

Molecular dynamics (MD) simulations build upon MM by introducing time, allowing the study of the dynamic behavior of the molecule. An MD simulation of this compound, typically in a simulated solvent environment, would show how the molecule moves, vibrates, and changes conformation over time. This can reveal the flexibility of the ring system and the preferential orientations of its substituents, providing a more realistic picture of the molecule's behavior in solution. uq.edu.au

A potential energy surface (PES) is a multi-dimensional map of a molecule's energy as a function of its geometry. By systematically changing key dihedral angles in the piperidine ring of this compound and calculating the energy at each point (using quantum mechanics or molecular mechanics), a PES can be constructed. This surface reveals the low-energy valleys corresponding to stable conformations (like the chair forms) and the energetic hills that represent the barriers to conformational change. This analysis provides a quantitative understanding of the molecule's conformational preferences and the energy required for interconversion between different conformers.

Molecular Docking and Ligand-Protein Interaction Modeling for Mechanistic Elucidation

Given that many piperidine-containing compounds exhibit biological activity, molecular docking is a vital computational technique to predict how this compound might interact with a biological target, such as an enzyme or a receptor.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target protein. The process involves placing the ligand (the compound) into the binding site of the protein and evaluating the "goodness of fit" using a scoring function. This function estimates the binding affinity, predicting how strongly the ligand will bind. For this compound, docking studies could screen for potential protein targets. If a target is known, docking can elucidate the specific binding mode, identifying key interactions like hydrogen bonds (e.g., involving the hydroxyl group or the amide moiety) and hydrophobic interactions that stabilize the ligand-protein complex. This information is invaluable for understanding the structural basis of its potential biological activity and for guiding the design of more potent analogs.

Table 2: Key Interactions in Ligand-Protein Binding Assessable by Molecular Docking Note: This table illustrates the types of interactions that would be analyzed in a docking study of this compound. Specific interactions are target-dependent and cannot be detailed without a defined protein partner.

Interaction Type Potential Functional Groups Involved Significance
Hydrogen Bonding Hydroxyl (-OH), Amide (N-H, C=O) Crucial for binding specificity and affinity.
Hydrophobic Interactions Methyl group (-CH3), Methylene groups (-CH2-) in the ring Contribute to the overall stability of the binding complex.
Van der Waals Forces All atoms in the molecule Non-specific attractive or repulsive forces important for close packing in the binding site.

| Electrostatic Interactions | Polar C-O, C-N, N-H, O-H bonds | Guide the ligand into the correct orientation within the binding pocket. |

Predicting Binding Poses and Affinities with Target Biomolecules

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in structure-based drug design for understanding potential mechanisms of action and predicting biological activity.

For this compound, the process involves docking the three-dimensional structure of the compound into the binding site of a selected biomolecule. The piperidinone scaffold is a common motif in pharmacologically active compounds, suggesting its potential to interact with a variety of protein targets, such as kinases, proteases, or G-protein coupled receptors. nih.govnih.gov

The docking algorithm samples numerous possible conformations and orientations of the ligand within the active site, calculating a scoring function for each pose to estimate its binding affinity. The stereochemistry of this compound is critical in this process. The specific (3R) and (6R) configurations dictate the spatial arrangement of the hydroxyl and methyl groups, which in turn determines the possible interactions with amino acid residues in the target's binding pocket.

Key interactions that would be assessed include:

Hydrogen Bonding: The hydroxyl (-OH) group at the C3 position and the secondary amine (N-H) of the lactam are potent hydrogen bond donors. The carbonyl oxygen (C=O) of the lactam acts as a hydrogen bond acceptor. These interactions are fundamental to the stable binding of many ligands.

Hydrophobic Interactions: The methyl (-CH3) group at the C6 position and the aliphatic carbon backbone of the piperidine ring can engage in favorable hydrophobic and van der Waals interactions with nonpolar residues of the target protein.

Stereo-specific Contacts: The defined stereocenters ensure a unique three-dimensional shape that must fit within the topology of the binding site for a high-affinity interaction to occur.

The output of docking simulations is typically a set of predicted binding poses ranked by a scoring function, which correlates with the binding free energy. Molecular dynamics (MD) simulations can further refine these poses and provide a more accurate calculation of binding free energies, such as through MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) methods.

Below is a hypothetical data table illustrating the kind of results obtained from a molecular docking study of this compound against a putative protein kinase target.

Target ProteinPredicted Binding PoseDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting ResiduesInteraction Type
Protein Kinase XPose 1-8.5150 nMAsp145, Val23, Leu88H-bond (3-OH), H-bond (N-H), Hydrophobic (6-CH3)
Protein Kinase XPose 2-7.9450 nMGlu101, Lys46, Ala44H-bond (C=O), H-bond (N-H), Hydrophobic (ring)
Sigma-1 ReceptorPose 1-9.185 nMAsp126, Tyr173, Trp99H-bond (3-OH), Pi-Cation (N-H), Hydrophobic (6-CH3)

Rational Design of Derivatives Based on Computational Insights

The predicted binding pose of this compound from docking studies serves as a blueprint for the rational design of new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. acs.org By analyzing the ligand-receptor interactions, researchers can identify positions on the piperidinone scaffold that are suitable for modification.

Computational insights guide this process in several ways:

Identifying Unoccupied Pockets: Analysis of the binding site might reveal adjacent empty pockets. Derivatives can be designed to extend into these spaces to form additional favorable interactions, thereby increasing binding affinity. For instance, if an unoccupied hydrophobic pocket is near the C6-methyl group, designing analogues with larger alkyl groups at this position could enhance potency.

Optimizing Existing Interactions: If a hydrogen bond is predicted to be weak or have a suboptimal geometry, the derivative can be modified to improve it. For example, replacing the hydroxyl group with a different hydrogen-bonding moiety might create a stronger or more geometrically ideal interaction.

Modulating Physicochemical Properties: Computational models can predict properties like logP, solubility, and metabolic stability. Derivatives can be designed to systematically alter these properties. For example, substituting the hydrogen on the lactam nitrogen with various groups can significantly change the molecule's polarity and ability to cross biological membranes.

This structure-based design approach allows for the creation of a focused library of candidate molecules for synthesis and testing, which is more efficient than traditional high-throughput screening. The predicted binding affinities of these designed derivatives can be evaluated in silico before committing resources to their chemical synthesis.

The following interactive table illustrates a hypothetical structure-activity relationship (SAR) study based on computational predictions for derivatives of the parent compound.

CompoundModification on Parent ScaffoldRationalePredicted ΔG (kcal/mol)Predicted Fold Improvement
ParentNoneBaseline-8.51x
Derivative 1N-benzyl groupTarget adjacent hydrophobic pocket-9.8~10x
Derivative 23-OH to 3-O-methylRemove H-bond donor, increase lipophilicity-7.2-0.2x (worse)
Derivative 36-CH3 to 6-ethylIncrease hydrophobic contact-8.9~2x
Derivative 4Add 4-fluoro groupIntroduce polar interaction-8.6~1.2x

Retrosynthetic Analysis and Reaction Pathway Predictions using Computational Tools

Beyond predicting biological interactions, computational tools are increasingly used to plan the chemical synthesis of complex molecules. Computer-Aided Synthesis Planning (CASP) software can propose viable retrosynthetic routes for a target molecule like this compound. chemrxiv.org

Retrosynthetic analysis involves breaking down the target molecule into simpler, commercially available precursors through a series of logical "disconnections" that correspond to known chemical reactions in reverse. nih.govsynthiaonline.com Modern software platforms, such as Reaxys Predictive Retrosynthesis and SYNTHIA™, leverage vast reaction databases and sophisticated algorithms, often incorporating artificial intelligence and machine learning, to identify the most promising synthetic pathways. sigmaaldrich.comelsevier.com

For this compound, a computational tool would likely identify several key disconnections:

Amide Bond Disconnection: The C-N bond within the lactam ring is a common disconnection, leading to a linear 5-amino-2-hydroxy-hexanoic acid derivative. The subsequent cyclization would be a key step in the forward synthesis.

C-C Bond Disconnections: The bonds connecting the stereocenters to their substituents (C3-OH and C6-CH3) could be disconnected, suggesting precursor molecules where these groups are introduced via stereoselective reactions.

Ring-forming Reactions: The software might suggest pathways based on powerful ring-forming strategies, such as an intramolecular aza-Michael addition or a ring-closing metathesis followed by functional group manipulation. nih.gov

Once potential retrosynthetic pathways are generated, computational chemistry can further analyze the individual reaction steps. Quantum mechanics calculations, particularly using Density Functional Theory (DFT), can be employed to model the reaction mechanisms. acs.orgnih.gov These calculations can determine the activation energies and reaction thermodynamics for proposed steps, helping to predict the feasibility of a reaction, identify potential byproducts, and understand the origins of stereoselectivity. This level of analysis allows chemists to select the most efficient and robust synthetic route before heading into the laboratory.

Future Directions and Emerging Research Avenues for 3r,6r 3 Hydroxy 6 Methylpiperidin 2 One

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The pursuit of more efficient and selective synthetic pathways to (3R,6R)-3-Hydroxy-6-methylpiperidin-2-one is a paramount objective for future research. While existing methods have demonstrated feasibility, there remains considerable scope for improvement in terms of atom economy, step count, and stereocontrol.

Future efforts are anticipated to focus on the following areas:

Catalytic Asymmetric Hydrogenation: The development of novel chiral catalysts for the asymmetric hydrogenation of prostereogenic precursors could provide a more direct and efficient route to the desired stereoisomer. Research into rhodium(I) and iridium(I) complexes with chiral P,N-ligands has shown promise in the asymmetric hydrogenation of related heterocyclic systems and could be adapted for this specific target. nih.govnih.govnih.gov

Biocatalytic Approaches: The use of enzymes, such as ketoreductases and transaminases, offers a green and highly selective alternative to traditional chemical methods. researchgate.netmdpi.com Future research could explore the engineering of specific enzymes for the stereoselective reduction of a suitable keto-lactam precursor or the amination of a chiral hydroxy acid. chemistryviews.orgnih.govsemanticscholar.org Chemoenzymatic strategies, combining the strengths of both chemical and biological catalysis, could also unlock novel and efficient synthetic routes. nih.gov

Organocatalysis: The application of small organic molecules as catalysts for the enantioselective synthesis of piperidine (B6355638) derivatives is a rapidly growing field. Future investigations could focus on developing organocatalytic methods, such as asymmetric Michael additions or aldol (B89426) reactions, to construct the chiral piperidinone core with high stereoselectivity.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic Asymmetric HydrogenationHigh efficiency, potential for high enantioselectivity.Development of novel chiral ligands and catalyst systems.
BiocatalysisHigh stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme screening and engineering for specific substrate recognition.
OrganocatalysisMetal-free catalysis, operational simplicity.Design of new chiral organocatalysts and reaction methodologies.

Exploration of Undiscovered Mechanistic Aspects of Biological Interactions

While the piperidinone scaffold is present in numerous biologically active compounds, the specific mechanistic interactions of this compound are largely unexplored. ajchem-a.comresearchgate.net Future research in this area is crucial to unlocking its therapeutic potential.

Key avenues for investigation include:

Target Identification and Validation: High-throughput screening of this compound against various biological targets, including enzymes and receptors, could identify potential therapeutic applications. Subsequent validation studies would be necessary to confirm these interactions.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives, with systematic modifications to the hydroxyl and methyl groups, as well as the lactam ring, would provide valuable insights into the structural requirements for biological activity. encyclopedia.pub

Computational Modeling: In silico techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes of this compound with potential biological targets. These computational studies can guide the design of more potent and selective analogs.

Expansion of this compound's Utility as a Chiral Synthon

The defined stereochemistry of this compound makes it an attractive chiral building block for the synthesis of more complex molecules. nih.govbldpharm.com Future research should aim to expand its utility as a versatile chiral synthon in asymmetric synthesis.

Potential applications include:

Synthesis of Natural Products and Analogs: The piperidine skeleton is a common motif in many alkaloids and other natural products. ajchem-a.comresearchgate.net this compound could serve as a key intermediate in the enantioselective total synthesis of such compounds.

Development of Novel Chiral Ligands: The functional groups on the piperidinone ring could be modified to create novel chiral ligands for asymmetric catalysis.

Preparation of Conformationally Constrained Peptidomimetics: The rigid piperidinone scaffold can be incorporated into peptide structures to induce specific conformations, which can be beneficial for enhancing biological activity and metabolic stability.

The strategic functionalization of the hydroxyl group and the lactam nitrogen will be key to unlocking the full potential of this compound as a chiral synthon.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize many aspects of chemical research, and the study of this compound is no exception. nih.gov

Future integration of these computational tools could significantly accelerate progress in the following areas:

Retrosynthetic Planning: AI-powered retrosynthesis tools can analyze the structure of this compound and propose novel and efficient synthetic routes that may not be obvious to human chemists. chemcopilot.comsynthiaonline.com These platforms can learn from the vast repository of known chemical reactions to suggest innovative disconnections and synthetic strategies.

Prediction of Biological Activity: Machine learning models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential therapeutic targets and pharmacological properties of this compound and its derivatives. clinmedkaz.orgclinmedkaz.orgnih.govsmums.ac.irijcrt.org This can help to prioritize compounds for experimental testing and guide the design of new molecules with improved activity profiles.

Elucidation of Reaction Mechanisms: AI and ML can be used to analyze complex reaction data and help elucidate the mechanisms of synthetic transformations. This can lead to a better understanding of the factors that control selectivity and efficiency, enabling the development of more robust and reliable synthetic methods.

AI/ML ApplicationPotential Impact on Research
Retrosynthetic PlanningDiscovery of novel, more efficient synthetic routes.
Biological Activity PredictionPrioritization of compounds for screening and lead optimization.
Mechanistic ElucidationDeeper understanding of reaction pathways for improved process development.

By embracing these future directions and leveraging emerging technologies, the scientific community can unlock the full potential of this compound as a valuable molecule in both fundamental and applied chemical research.

Q & A

Basic: What are the key considerations for synthesizing (3R,6R)-3-Hydroxy-6-methylpiperidin-2-one with high stereochemical purity?

Answer:
Stereochemical purity requires precise control of reaction conditions, including temperature, solvent choice, and chiral catalysts. Protecting groups (e.g., acetyl or benzyl) are often employed to shield the hydroxy group during synthesis. Chiral resolution techniques, such as enzymatic resolution or diastereomeric salt crystallization, can isolate the desired (3R,6R) isomer. Post-synthesis, confirm purity using chiral HPLC and compare retention times with known standards. Reaction progress should be monitored via TLC or LC-MS to minimize byproducts .

Advanced: How can researchers resolve contradictions between experimental NMR data and computational stereochemical predictions for this compound?

Answer:
Discrepancies may arise from solvent effects, dynamic conformational changes, or errors in computational models. To address this:

  • Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering in the piperidinone moiety).
  • Recalculate theoretical NMR shifts using Density Functional Theory (DFT) with implicit solvent models (e.g., PCM).
  • Validate absolute configuration via X-ray crystallography using SHELXL for refinement .
  • Cross-reference with analogous compounds’ spectral databases to identify systematic errors .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) experiments to assign stereochemistry and confirm substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula.
  • X-ray Crystallography : Definitive confirmation of absolute configuration using SHELXL-refined structures .
  • HPLC : Chiral columns or reverse-phase methods to assess enantiomeric excess and purity .

Advanced: What strategies optimize reaction yields in multi-step syntheses involving this compound?

Answer:

  • Catalyst Screening : Test chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts to enhance stereoselectivity.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Design of Experiments (DoE) : Statistically vary parameters (temperature, stoichiometry) to identify optimal conditions.
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side reactions .

Basic: How is the absolute configuration of this compound determined experimentally?

Answer:
X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in solvents like ethyl acetate/hexane. Data collection with synchrotron radiation improves resolution. Refinement using SHELXL confirms bond angles and torsional parameters, distinguishing (3R,6R) from (3S,6S) isomers. Circular Dichroism (CD) spectroscopy can supplement results by comparing Cotton effects with known chiral analogs .

Advanced: How can researchers investigate the structure-activity relationships (SAR) of this compound derivatives?

Answer:

  • Analog Synthesis : Introduce substituents at the 3-hydroxy or 6-methyl positions to probe steric/electronic effects.
  • Biological Assays : Test analogs against target enzymes (e.g., kinases or proteases) using fluorescence-based activity assays.
  • Computational Docking : Perform molecular dynamics simulations with software like AutoDock Vina to predict binding modes.
  • Pharmacophore Mapping : Identify critical functional groups using QSAR models .

Basic: What purification methods are effective for isolating this compound from complex reaction mixtures?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane).
  • Recrystallization : Optimize solvent pairs (e.g., methanol/water) to enhance crystal purity.
  • Centrifugal Partition Chromatography (CPC) : For large-scale separations without irreversible adsorption.
  • HPLC : Semi-preparative C18 columns to resolve closely related isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.